molecular formula C7H5Cl2NO B2521506 2-Chloro-N-hydroxybenzimidoyl chloride CAS No. 29568-74-9

2-Chloro-N-hydroxybenzimidoyl chloride

Cat. No.: B2521506
CAS No.: 29568-74-9
M. Wt: 190.02
InChI Key: OXNDXWTURCMXJF-UHFFFAOYSA-N
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Description

2-Chloro-N-hydroxybenzimidoyl chloride is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02. The purity is usually 95%.
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Scientific Research Applications

1. Advanced Oxidation Processes in Wastewater Treatment

2-Chloro-N-hydroxybenzimidoyl chloride has been implicated in the formation of chlorinated aromatic compounds during the degradation of azo dyes in advanced oxidation processes. Yuan et al. (2011) reported the dual effect of chloride in the cobalt/peroxymonosulfate (Co/PMS) advanced oxidation process, leading to the formation of chlorinated byproducts such as 3-chloroisocoumain and 2-chloro-7-hydroxynaphthalene. This study provides insights into the implications of utilizing Co/PMS reagents to detoxify chloride-rich azo dyes wastewater (Yuan, Ramjaun, Wang, & Liu, 2011).

2. Synthesis of 1,3-Diphenylurea Derivatives

Song et al. (2021) developed a novel amide-assisted rearrangement reaction of hydroxybenzimidoyl chloride for the efficient synthesis of 1,3-diphenylurea derivatives. The study offers a new approach to synthesize a variety of electronically and sterically different 1,3-diphenylurea derivatives, expanding the utility of this compound in organic synthesis (Song, Liu, Yu, & Jin, 2021).

3. Creation of 3-Hydroxybenzo[b]selenophenes

Lisiak and Młochowski (2009) highlighted the use of 2-(chloroseleno)benzoyl chloride in synthesizing benzo[b]selenophen-3(2H)-ones. This compound is a key intermediary in producing 2-substituted 3-hydroxybenzo[b]selenophenes, demonstrating the versatility of this compound in heterocyclic chemistry (Lisiak & Młochowski, 2009).

4. Development of Isoxazoles for Radiopharmaceutical Applications

Roscales and Kniess (2019) utilized 4-[18 F]fluoro-N-hydroxybenzimidoyl chloride in the synthesis of 18 F-labelled 3,4-diarylsubstituted isoxazoles. This advancement is crucial for developing new PET radiotracers, showcasing the compound's application in radiopharmaceutical chemistry (Roscales & Kniess, 2019).

5. Conversion of Alcohols to Alkyl Chlorides

Mukaiyama, Shoda, and Watanabe (1977) presented a method to transform alcohols into alkyl chlorides using 2-chlorobenzoxazolium salt, indicating the potential of this compound in organic synthesis and transformation reactions (Mukaiyama, Shoda, & Watanabe, 1977).

Future Directions

The solvent-free mechanochemical reaction has aroused increasing interest among scientists . Mechanical ball-milling can implement reactions under mild conditions, shorten the reaction time, and improve the reaction efficiency . Particularly, the most attractive characteristic of mechanochemistry is that it can alter the reaction pathway . Therefore, future research could explore more on this aspect.

Mechanism of Action

Properties

IUPAC Name

(1Z)-2-chloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNDXWTURCMXJF-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N/O)/Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29568-74-9
Record name 2-CHLORO-N-HYDROXYBENZENECARBOXIMIDOYL CHLORIDE
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